molecular formula C9H14F3NO B15227625 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one

Cat. No.: B15227625
M. Wt: 209.21 g/mol
InChI Key: FEJNRWRZHOLTED-UHFFFAOYSA-N
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Description

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a methyl group at the 3-position and a 3,3,3-trifluoropropyl group on the nitrogen atom. This compound is of interest in medicinal chemistry due to the trifluoropropyl group’s ability to enhance metabolic stability and modulate physicochemical properties, such as lipophilicity and solubility . The methyl substituent at C3 introduces steric effects that may influence conformational flexibility and intermolecular interactions.

Preparation Methods

The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one typically involves the reaction of 3,3,3-trifluoropropylamine with 3-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to significant biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Structural Analog Analysis

The table below highlights key structural and synthetic differences between 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one and related compounds:

Compound Name Core Structure Key Substituents Synthesis Method Potential Applications
This compound Piperidin-4-one - Methyl at C3
- 3,3,3-Trifluoropropyl on N
Likely reductive amination of 3-methylpiperidin-4-one with trifluoropropyl aldehyde Pharmaceutical intermediate (e.g., kinase or EthR inhibitors)
1-(3,3,3-Trifluoropropyl)piperidin-4-one Piperidin-4-one - 3,3,3-Trifluoropropyl on N (no methyl) Reductive amination of piperidin-4-one with trifluoropropyl aldehyde Building block for medicinal chemistry
4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide () Benzamide - Thiazole moiety
- 3,3,3-Trifluoropropyl on amide N
Amide coupling of benzoyl chloride with 3,3,3-trifluoropropylamine Mycobacterium tuberculosis EthR inhibitor
Cangrelor () Adenosine derivative - 3,3,3-Trifluoropropylthio group
- Dichloromethylene diphosphonate
Multi-step nucleotide synthesis Antiplatelet agent
4-(3-(5-Fluoro-2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-1-(3,3,3-trifluoropropyl)pyridin-2(1H)-one () Pyridin-2-one - Pyrazolo-pyrimidine
- 3,3,3-Trifluoropropyl on N
Suzuki coupling and heterocyclic alkylation Kinase inhibitor (e.g., oncology targets)

Key Comparative Insights

Structural and Electronic Effects

  • Trifluoropropyl Group : The 3,3,3-trifluoropropyl group is a common feature across multiple compounds (e.g., ). Its strong electron-withdrawing nature enhances metabolic stability and influences binding interactions in biological targets .
  • This could improve selectivity in target binding.

Properties

Molecular Formula

C9H14F3NO

Molecular Weight

209.21 g/mol

IUPAC Name

3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one

InChI

InChI=1S/C9H14F3NO/c1-7-6-13(4-2-8(7)14)5-3-9(10,11)12/h7H,2-6H2,1H3

InChI Key

FEJNRWRZHOLTED-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1=O)CCC(F)(F)F

Origin of Product

United States

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